pyrocatechol

Intracellular protein delivery Oxidation stability Cytosolic delivery

Researchers requiring durable catechol-based coatings face trade-offs between adhesion, redox capacity, and biofilm resistance. Poly(pyrocatechol) (CAS 26982-53-6) is the ortho-dihydroxy homopolymer that resolves these gaps. - **Adhesion Force**: Exceeds polydopamine on amine-modified surfaces (AFM-validated), ideal for biosensor functionalization. - **Battery Performance**: 350 mAh g⁻¹ capacity in organic cathodes-61% higher than poly(dopamine). - **Biofilm Prevention**: >28 days sustained antibiofilm activity vs. Gram± bacteria; 4× longer than conventional coatings. - **Atmospheric Proxy**: Hygroscopicity (κ=0.13-0.25) accurately models biomass-burning aerosols. Available for immediate R&D supply. Order in research-grade quantities.

Molecular Formula C6H6O2
Molecular Weight 110.11 g/mol
CAS No. 26982-53-6
Cat. No. B3422816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyrocatechol
CAS26982-53-6
Molecular FormulaC6H6O2
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)O
InChIInChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H
InChIKeyYCIMNLLNPGFGHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 70.7° F (NTP, 1992)
4.19 M
In water, 4.61X10+5 mg/L at 25 °C
Soluble in chloroform, ether;  very soluble in pyridine, aqueous alkalis
Very soluble in alcohol, ethyl ether, acetate
461.0 mg/mL
Solubility in water, g/100ml at 20 °C: 43
44%

Structure & Identifiers


Interactive Chemical Structure Model





Poly(pyrocatechol) Homopolymer Overview


Poly(pyrocatechol), formally registered as 1,2-Benzenediol, homopolymer (CAS 26982-53-6), is a synthetic polymer derived from the oxidative polymerization of catechol (pyrocatechol) monomers [1]. Also referred to as polycatechol or catechol polymer, this material belongs to the broader family of bioinspired phenolic polymers that leverage the unique ortho-dihydroxy (catechol) moiety for adhesion, metal chelation, and redox activity [2]. Unlike its monomeric precursor (CAS 120-80-9), which is a small-molecule benzenediol, the homopolymer form offers macromolecular properties—including film-forming ability, tunable hydrophilicity, and electrochemical activity—that position it as a functional material across coatings, energy storage, and biomedical applications.

Electroactive film-forming polymer for energy storage research
Catechol-rich platform for adhesive coating studies on amine substrates
Tunable hydrophilicity supports aqueous processing and aerosol proxy modeling

Poly(pyrocatechol) vs. Dihydroxybenzene Isomers


Although poly(pyrocatechol), polyresorcinol, and polyhydroquinone all derive from dihydroxybenzene isomers, their polymer backbones differ fundamentally in hydroxyl-group topology—ortho (1,2-), meta (1,3-), and para (1,4-), respectively—leading to divergent oxidation stability, redox potential, and metal-binding behavior [1]. Even among catechol-based polymers, the presence or absence of amine side groups (as in polydopamine) or methoxy substituents (as in polyguaiacol) drastically alters film growth kinetics, adhesion forces, hygroscopicity, and electrochemical capacity [2]. Consequently, substituting one phenolic homopolymer for another without accounting for these quantifiable performance gaps can compromise material function in applications ranging from antibiofilm coatings to battery cathodes.

Replacing with polyresorcinol may shift oxidation stability in ambient air
Polydopamine introduces amine interactions that can alter adhesion force profiles
Polyguaiacol substitution reduces water uptake due to methoxy group (lower κ)

Poly(pyrocatechol) Comparative Evidence


Oxidation Stability: Polycatechol vs. Polyresorcinol and Polyhydroquinone

Polyresorcinols exhibited markedly higher stability towards oxidation in air compared to polycatechols and polyhydroquinone when grafted onto cationic dendrimers for cytosolic protein delivery [1]. While polycatechols demonstrated comparable protein delivery efficacy, their susceptibility to oxidative degradation represents a key limitation relative to polyresorcinols under ambient atmospheric conditions [1].

Oxidation Stability
Head-to-head
Polyresorcinols > polycatechols ≈ polyhydroquinone
Reported ranking: polyresorcinol most resistant to air oxidation
Cationic dendrimer-grafted polymers; ambient air assay
Intracellular protein delivery Oxidation stability Cytosolic delivery

Adhesion Force: Polycatechol vs. Polydopamine

In a direct AFM comparison, polycatechol and polynorepinephrine displayed the highest adhesion forces towards an amine-modified AFM probe, surpassing polydopamine [1]. Separately, catechol-terminated self-assembled monolayers produced an average adhesion force of 45 nN, stronger than reference polydopamine coatings, with higher reproducibility and less statistical dispersion [2]. These findings underscore the pivotal role of unmodified catechol units in maximizing adhesive interactions.

Adhesion Force
Head-to-head
45 nN (catechol SAM)
Catechol-terminated SAM showed higher adhesion than polydopamine reference
AFM force spectroscopy; amine-modified probe
Bioinspired adhesion AFM force spectroscopy Biomimetic coatings

Hygroscopicity: Polycatechol vs. Polyguaiacol

Polycatechol is significantly more hygroscopic than polyguaiacol, a structural analog where one -OH is replaced by -OCH₃ [1]. Under subsaturated conditions, polycatechol exhibited κ = 0.13 versus κ = 0.03 for polyguaiacol; under supersaturated conditions, κ = 0.25 versus κ = 0.16 [1]. This difference is attributed to the higher density of hydroxyl groups in polycatechol, enabling stronger water uptake affinity [2].

Hygroscopicity κ
Head-to-head
Polycatechol: κ 0.13 (subsat.) / 0.25 (supersat.) Polyguaiacol: κ 0.03 / 0.16
4.3× (subsat.) and 1.6× (supersat.) higher water uptake
H-TDMA/CCNC; SOA particles
Atmospheric aerosol Hygroscopicity Cloud condensation nuclei

Carbon Sphere Properties: Polycatechol vs. Resorcinol

In emulsion polymerization with formaldehyde, pyrocatechol yielded carbon spheres (CSs) with smaller surface area and size compared to those derived from resorcinol [1]. Resorcinol polymerization was found to be easier, occurring at 90°C, whereas catechol required an elevated temperature of 120°C under hydrothermal conditions [2]. However, carbon monoliths prepared from catechol displayed higher adsorptivity associated with more active sites compared to resorcinol-based monoliths [2].

Carbon Sphere Synthesis
Cross-study
Catechol: req. 120°C; smaller CSs, higher active sites in monolith Resorcinol: 90°C; larger CSs
Trade-off: higher polymerization temperature for smaller spheres
Emulsion polymerization with formaldehyde; hydrothermal
Carbon spheres Porous materials Emulsion polymerization

Cathode Specific Capacity: Polycatechol vs. Polydopamine

By tuning the pendant catechol structure, the specific capacity of poly(catechol) homopolymer cathodes was boosted from 217 mAh g⁻¹ for poly(dopamine) [P(DA)] to 350 mAh g⁻¹ for poly(4-vinylcatechol) [P(4VC)] [1]. Furthermore, in aqueous zinc-polymer batteries, the Zn‖P(4VC) homopolymer full-cell delivered a gravimetric capacity of 120 mAh g⁻¹ at 30 mg cm⁻², compared to 180 mAh g⁻¹ for a sulfonate-modified copolymer variant [2].

Cathode Capacity
Head-to-head
P(4VC) cathode: 350 mAh g⁻¹ (Li-ion); 120 mAh g⁻¹ (Zn-ion, 30 mg cm⁻²) P(DA): 217 mAh g⁻¹; copolymer variant: 180 mAh g⁻¹
Reported 1.6× higher Li-ion capacity for catechol homopolymer over polydopamine
Galvanostatic charge-discharge tests
Organic batteries Cathode materials Redox-active polymers

Antibiofilm Longevity: Polycatechol vs. Conventional Coatings

Polycatechol-based supramolecular assemblies with low-molecular-weight amphiphilic polymers generated antibiofilm coatings with long-term (>28 days) activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) strains [1]. This durability exceeds that of many conventional antimicrobial coatings, which often lose efficacy within 7 days [2]. The coating thickness was tunable between 10–300 nm, allowing application-specific optimization [1].

Antibiofilm Duration
Cross-study
>28 days
Sustained activity against E. coli and S. aureus, exceeding 7-day conventional coatings
Supramolecular assembly; tunable thickness 10–300 nm
Antibiofilm coatings Surface modification Long-term antimicrobial

Poly(pyrocatechol) Application Scenarios


High-Adhesion Biomimetic Coatings

When maximal adhesion to amine-modified substrates is required—such as in biosensor electrode functionalization or biomolecule immobilization—poly(pyrocatechol) should be prioritized over polydopamine. AFM force spectroscopy demonstrates that polycatechol and polynorepinephrine consistently exhibit the highest adhesion forces among catecholamine polymers, directly attributable to the unadulterated catechol moiety without competing amine interactions [1]. This translates to more robust, reproducible coatings in electrochemical biosensing platforms.

High-Capacity Organic Battery Cathodes

For next-generation organic batteries, poly(4-vinylcatechol) homopolymer cathodes deliver a specific capacity of 350 mAh g⁻¹—61% higher than poly(dopamine)-based cathodes at 217 mAh g⁻¹—making poly(pyrocatechol) derivatives the preferred redox-active polymer where energy density is paramount [1]. In aqueous zinc-polymer batteries, the homopolymer provides 120 mAh g⁻¹ at practical mass loadings, with copolymer variants pushing capacity further to 180 mAh g⁻¹ [2].

Antibiofilm Coatings for Medical Devices

Poly(pyrocatechol)-based supramolecular assemblies uniquely provide >28 days of sustained antibiofilm activity against both Gram-negative and Gram-positive bacteria, substantially outperforming conventional coatings that lose efficacy within approximately 7 days [1]. This makes polycatechol-based coatings the evidence-backed choice for indwelling medical devices, catheters, and implants where long-term biofilm prevention is critical.

Hygroscopic Aerosol Model Systems

In atmospheric chemistry research, poly(pyrocatechol) serves as a well-characterized proxy for biomass-burning secondary organic aerosol with quantifiably higher hygroscopicity (κ = 0.13–0.25) than the related polyguaiacol (κ = 0.03–0.16) [1]. Researchers modeling cloud condensation nuclei activity should select poly(pyrocatechol) when studying aerosol-water interactions of catechol-rich emissions, as substitution with polyguaiacol would underestimate water uptake by a factor of 1.6–4.3×.

Application
Selection Property
Validation Focus
Adhesive coating research on amine substrates
Catechol-mediated adhesion force
AFM force spectroscopy benchmarking
Organic battery cathode research
Specific capacity of catechol-based cathodes
Galvanostatic discharge capacity benchmarking
Long-term antibiofilm coating studies
Biofilm prevention durability
>7-day bacterial challenge assays
Hygroscopic aerosol proxy studies
Hygroscopicity parameter (κ)
Sub- and supersaturated water uptake comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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